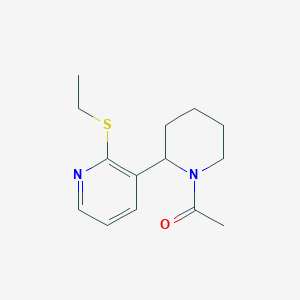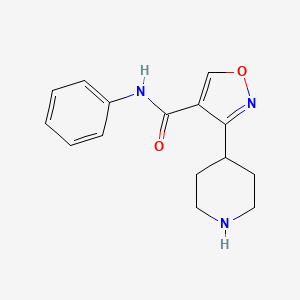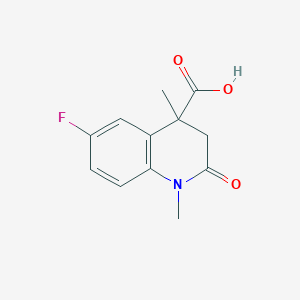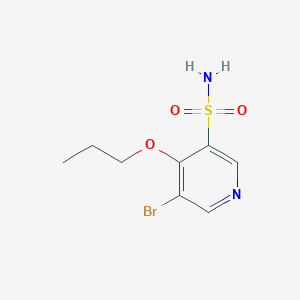
1-(2-(2-(Ethylthio)pyridin-3-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-(乙硫基)吡啶-3-基)哌啶-1-基)乙酮是一种属于哌啶衍生物类的化合物。 哌啶衍生物因其在医药行业的多样生物活性而闻名
准备方法
合成路线和反应条件
1-(2-(2-(乙硫基)吡啶-3-基)哌啶-1-基)乙酮的合成通常涉及在特定条件下使2-(2-(乙硫基)吡啶-3-基)哌啶与乙酮反应。 该反应通常在碱和合适溶剂的存在下进行 。该过程涉及多个步骤,包括中间体的形成,然后通过进一步的反应转化为最终产物。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程可能包括使用先进技术,如连续流动反应器和自动化合成系统,以提高效率和可扩展性 。
化学反应分析
反应类型
1-(2-(2-(乙硫基)吡啶-3-基)哌啶-1-基)乙酮会经历各种类型的化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 该反应涉及用另一个官能团替换一个官能团。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂如高锰酸钾,还原剂如氢化锂铝,以及用于取代反应的亲核试剂 。这些反应通常在受控条件下进行,包括特定的温度、压力和pH值。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生亚砜或砜,而还原可能产生硫醇或硫醚 。
科学研究应用
1-(2-(2-(乙硫基)吡啶-3-基)哌啶-1-基)乙酮具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗应用,例如治疗神经系统疾病。
工业: 用于开发新材料和化学过程
作用机制
1-(2-(2-(乙硫基)吡啶-3-基)哌啶-1-基)乙酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与某些受体或酶结合,调节其活性,并导致各种生物效应。 参与的具体分子靶标和途径取决于特定的应用和使用环境 。
相似化合物的比较
类似化合物
类似的化合物包括其他哌啶衍生物,如:
- 1-(2-(2-(甲硫基)吡啶-3-基)哌啶-1-基)乙酮
- 1-(2-(2-(丙硫基)吡啶-3-基)哌啶-1-基)乙酮
独特性
1-(2-(2-(乙硫基)吡啶-3-基)哌啶-1-基)乙酮因其独特的乙硫基取代而独一无二,这与其他类似化合物相比,可能赋予其独特的化学和生物特性。 这种独特性可以在各种研究和工业应用中加以利用,以实现预期的结果 。
属性
分子式 |
C14H20N2OS |
|---|---|
分子量 |
264.39 g/mol |
IUPAC 名称 |
1-[2-(2-ethylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2OS/c1-3-18-14-12(7-6-9-15-14)13-8-4-5-10-16(13)11(2)17/h6-7,9,13H,3-5,8,10H2,1-2H3 |
InChI 键 |
FBCMPBOGELIZCW-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C=CC=N1)C2CCCCN2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)




![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)



![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)
